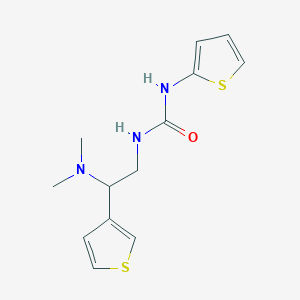![molecular formula C16H15N5O2S B2711075 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877637-88-2](/img/structure/B2711075.png)
3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C16H15N5O2S and its molecular weight is 341.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting from 3,4-dihydroquinoline, an N-alkylation reaction with 2-bromoacetone under basic conditions may be performed to yield an intermediate.
This intermediate can then undergo a thioetherification reaction with [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, typically under reflux with a suitable base such as potassium carbonate in a polar aprotic solvent.
Industrial Production Methods:
Large-scale production might involve optimized reaction conditions with continuous flow reactors to enhance yield and purity.
Catalysts and automated systems could ensure the efficient synthesis of the compound, maintaining stringent control over temperature and reaction time.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The quinoline moiety can be susceptible to oxidation, yielding quinolin-2-one derivatives under mild oxidizing conditions.
Reduction: The carbonyl group in the oxoethyl side chain can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, especially under basic conditions, allowing for further functionalization.
Common Reagents and Conditions:
For oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
For reduction: Sodium borohydride in methanol.
For substitution: Sodium hydride or other strong bases in dimethylformamide.
Major Products Formed:
Quinolin-2-one derivatives from oxidation.
Alcohol derivatives from reduction.
Various substituted products based on the nucleophiles used in substitution reactions.
Scientific Research Applications: The compound’s unique structure provides extensive applications across multiple scientific domains:
Chemistry: Acts as an intermediate for synthesizing more complex molecules, potentially serving as a ligand in coordination chemistry.
Biology: May function as a probe in biological assays due to its reactive groups, enabling the study of enzyme activities or cell signaling pathways.
Medicine: Its structural features suggest potential pharmacological activities, warranting exploration as a drug candidate for targeting specific biochemical pathways.
Industry: Could be used in the development of new materials or as a precursor in the manufacturing of specialty chemicals.
Mechanism of Action: The compound’s mechanism of action would depend heavily on its interaction with biological targets:
Molecular Targets: Potential targets could include enzymes with thiol groups, as the thioether moiety may form covalent bonds with these residues, modulating enzyme activity.
Pathways Involved: Its interaction with cell signaling pathways, particularly those involving redox reactions, might be critical due to its oxidation and reduction capabilities.
Comparación Con Compuestos Similares
3,4-Dihydroquinoline derivatives.
[1,2,4]Triazolo[4,3-a]pyrimidine analogs.
Thioether-containing heterocycles.
Uniqueness:
Unlike many similar compounds, this one combines multiple reactive sites within a single molecule, offering a distinctive reactivity profile.
Its unique structure allows for versatility in various chemical reactions, making it a valuable tool for diverse applications.
Propiedades
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-13-7-9-21-15(17-13)18-19-16(21)24-10-14(23)20-8-3-5-11-4-1-2-6-12(11)20/h1-2,4,6-7,9H,3,5,8,10H2,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCVORDEBBVKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3C=CC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride](/img/structure/B2710992.png)
![2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B2710993.png)
![2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2710995.png)

![4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2711001.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2711005.png)

![1-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2711007.png)
![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2711008.png)



![3,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711015.png)
